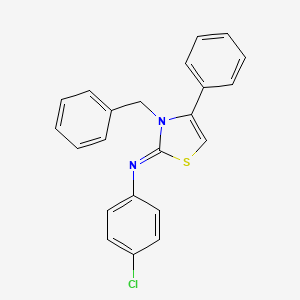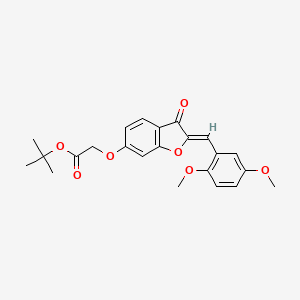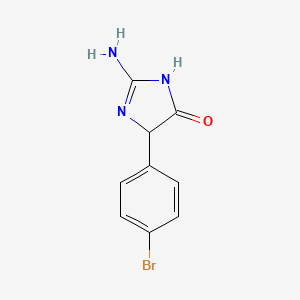![molecular formula C27H26N4O7 B2634619 ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 899910-01-1](/img/no-structure.png)
ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C27H26N4O7 and its molecular weight is 518.526. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization for Antimicrobial Applications
A study by Desai et al. (2007) detailed the synthesis and characterization of new quinazolines as potential antimicrobial agents. These compounds exhibited significant antibacterial and antifungal activities against various pathogens, highlighting their potential in developing new antimicrobial treatments (Desai, Shihora, & Moradia, 2007).
Structural Analysis through X-Ray Crystallography
Rimaz et al. (2009) reported on the synthesis and structural determination of bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide, further contributing to the understanding of quinazoline derivatives' chemical and physical properties. This study provided valuable insights into the molecular structure of these compounds through single-crystal X-ray structure determination (Rimaz et al., 2009).
Exploration of Anticonvulsant and Antimicrobial Properties
Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized novel thioxoquinazolinone derivatives and evaluated their anticonvulsant and antimicrobial activities. Their findings indicated broad-spectrum activity against Gram-positive, Gram-negative bacteria, and fungi, as well as potent anticonvulsant properties, demonstrating the diverse therapeutic potential of quinazoline derivatives (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Novel Syntheses and Biological Activities
El-Shenawy (2017) focused on the synthesis of new 3(4H)-quinazolinone derivatives, exploring their chemical reactions to produce a variety of heterocyclic systems. The synthesized compounds were characterized and tested for antibacterial and antifungal activities, some showing high activity and suggesting potential applications in developing new antimicrobial agents (El-Shenawy, 2017).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate involves the condensation of 2-amino-3-(2-furylmethyl)-3-oxopropionic acid with 2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid, followed by acylation with ethyl 4-aminobenzoate and N-(tert-butoxycarbonyl)-L-phenylalanine. The final product is obtained by deprotection of the tert-butoxycarbonyl group.", "Starting Materials": [ "2-amino-3-(2-furylmethyl)-3-oxopropionic acid", "2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid", "ethyl 4-aminobenzoate", "N-(tert-butoxycarbonyl)-L-phenylalanine" ], "Reaction": [ "Condensation of 2-amino-3-(2-furylmethyl)-3-oxopropionic acid with 2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-one.", "Acylation of the intermediate with ethyl 4-aminobenzoate and N-(tert-butoxycarbonyl)-L-phenylalanine in the presence of a coupling agent such as DCC and a catalyst such as DMAP to form the final product ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate.", "Deprotection of the tert-butoxycarbonyl group using an acid such as trifluoroacetic acid (TFA) to obtain the final product." ] } | |
CAS RN |
899910-01-1 |
Product Name |
ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate |
Molecular Formula |
C27H26N4O7 |
Molecular Weight |
518.526 |
IUPAC Name |
ethyl 2-[[2-[3-[3-(furan-2-ylmethylamino)-3-oxopropyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H26N4O7/c1-2-37-26(35)19-9-3-5-11-21(19)29-24(33)17-31-22-12-6-4-10-20(22)25(34)30(27(31)36)14-13-23(32)28-16-18-8-7-15-38-18/h3-12,15H,2,13-14,16-17H2,1H3,(H,28,32)(H,29,33) |
InChI Key |
XQDXQLKVRWXAMA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2634540.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2634546.png)

![1,7-Dicyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2634548.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2634549.png)
![Methyl 3-[benzyl({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl})amino]propanoate](/img/structure/B2634552.png)
![2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carbonitrile](/img/structure/B2634554.png)
![N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]but-2-ynamide](/img/structure/B2634555.png)



